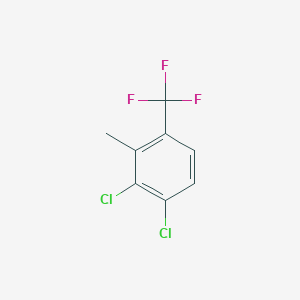

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related chloro- and trifluoromethyl-substituted benzenes often involves catalytic methods or reactions with specific reagents. For example, a direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether and silver trifluoromethanesulfonate has been developed, showcasing a strategy that might be adaptable for the synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene under specific conditions (Ohsawa et al., 2013).

Molecular Structure Analysis

Structural analysis of compounds similar to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, such as various substituted benzenes, reveals insights into their geometric configurations, electronic properties, and intermolecular interactions. For instance, studies on benzene derivatives have employed spectroscopic techniques and quantum mechanical calculations to understand their molecular structures and bonding characteristics (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

Reactivity patterns of chloro- and trifluoromethyl-substituted benzenes under various conditions have been explored. For example, the synthesis of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene demonstrates how functional groups on the benzene ring influence its reactivity and the formation of heterocyclic compounds (Yan, 2004).

Physical Properties Analysis

The physical properties of chloro- and trifluoromethyl-substituted benzenes, such as melting points, boiling points, solubility, and crystal structures, are crucial for their application in various fields. Investigations into the (solid + liquid) equilibria and solid compound formation in mixtures with dichlorobenzene provide valuable data on the solubility and phase behavior of such compounds (Domańska & Letcher, 2000).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of chloro- and trifluoromethyl-substituted benzenes in chemical reactions. Studies on related compounds, such as the synthesis and reactivity of tri- and tetrasubstituted tin and mercury derivatives of benzene, shed light on the electrophilic and nucleophilic characteristics of these molecules (Rot et al., 2000).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

In the realm of supramolecular chemistry, benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are recognized for their self-assembly into one-dimensional nanometer-sized rod-like structures, stabilized by threefold H-bonding. These structures find applications in nanotechnology, polymer processing, and biomedical fields due to their versatile, adaptable nature and multivalent properties (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Medicinal Chemistry

Triazine and benzotriazole derivatives, related to benzene compounds, play significant roles in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral effects. These compounds' pharmacological potentials are under continuous investigation, highlighting the importance of benzene derivatives in drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Environmental Science

Research on environmental chemicals, including benzene and its derivatives, focuses on their epigenetic impacts. Studies indicate that exposure to environmental chemicals like benzene can lead to DNA methylation, histone modifications, and altered microRNA expression, suggesting significant implications for understanding toxicity mechanisms and disease associations (A. Baccarelli, V. Bollati, 2009).

Material Science

In material science, the study of ionic liquids with various aliphatic and aromatic solutes, including benzene derivatives, showcases the potential for creating tunable solvents for diverse applications. These solutions could be instrumental in separation processes or extraction techniques, underscoring the versatility of benzene-related compounds in developing new materials and chemical processes (Zoran P. Visak, Marta S. Calado, et al., 2014).

Eigenschaften

IUPAC Name |

1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEPZNANVYCVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563568 |

Source

|

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115571-59-0 |

Source

|

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)